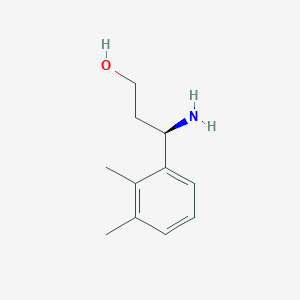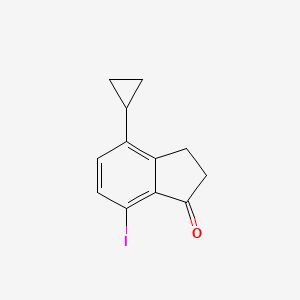![molecular formula C14H16O3 B13046190 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a compound that has garnered attention in recent years due to its unique structural properties and potential applications in various fields. This compound features a bicyclic structure with an oxabicyclo[2.2.2]octane core, which is known for its rigidity and stability. The presence of a phenyl group and a carboxylic acid functional group further enhances its chemical versatility.
Métodos De Preparación
The synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is favored for its efficiency and the high yield of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions such as temperature, solvent, and reaction time to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reducing agent used.
Cycloaddition: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common reagents used in these reactions include molecular iodine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has found applications in several scientific research areas:
Biology: The compound’s stability and rigidity make it useful in the study of molecular interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparación Con Compuestos Similares
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher lipophilicity.
Cubane: Noted for its instability under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but lacks the oxygen atom, affecting its chemical properties.
The unique incorporation of an oxygen atom in the oxabicyclo[2.2.2]octane core distinguishes this compound from these compounds, offering improved physicochemical properties and stability.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-12(16)13-6-8-14(9-7-13,17-10-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Clave InChI |
FKILNVQRPDFZJX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CO2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



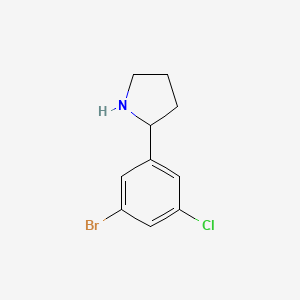
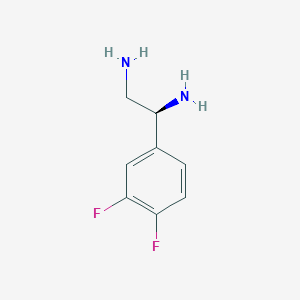
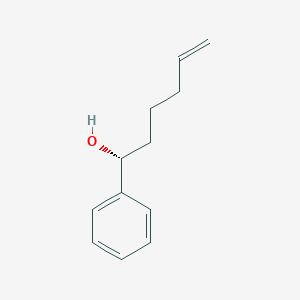
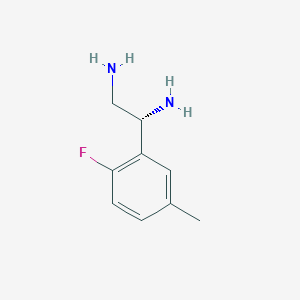


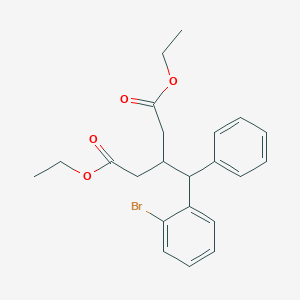


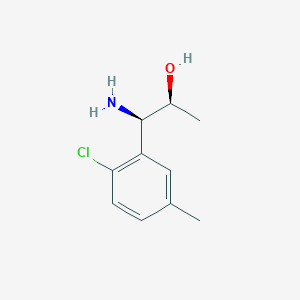
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
